Octadecanoyl azide
Description
Structure
2D Structure
Properties
CAS No. |
77165-65-2 |
|---|---|
Molecular Formula |
C18H35N3O |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
octadecanoyl azide |
InChI |
InChI=1S/C18H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)20-21-19/h2-17H2,1H3 |
InChI Key |
KOLNYBXPJGLVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Octadecanoyl Azide and Its Functionalized Derivatives
Conventional Acyl Azide (B81097) Formation Strategies
Traditional methods for synthesizing acyl azides, including octadecanoyl azide, are well-established in organic chemistry. nih.gov These approaches primarily involve the conversion of carboxylic acids or their derivatives into the corresponding acyl azide.
Nucleophilic Acyl Substitution via Acid Chlorides or Anhydrides with Azide Salts
A common and traditional route to this compound involves a two-step process starting from octadecanoic acid (stearic acid). cdnsciencepub.com First, the carboxylic acid is converted to a more reactive species, typically the acid chloride (stearoyl chloride), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govcdnsciencepub.com The resulting acid chloride then undergoes nucleophilic acyl substitution with an azide salt, most commonly sodium azide (NaN₃). nih.govwikipedia.orgmasterorganicchemistry.com This reaction is typically performed in a suitable solvent such as acetone (B3395972) or a biphasic system of water and an organic solvent at controlled, often cool, temperatures to prevent premature decomposition of the product. cdnsciencepub.commasterorganicchemistry.com The reaction of stearoyl chloride with sodium azide in a water-acetone mixture at low temperatures (5-10°C) has been described for the synthesis of this compound. cdnsciencepub.com Similarly, acid anhydrides can be used in place of acid chlorides to react with azide salts. wikipedia.org
Another approach involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid using ethyl chloroformate in the presence of a base like triethylamine. psu.eduacs.org This mixed anhydride is then reacted with sodium azide to yield the acyl azide. This method was successfully employed in the synthesis of functionalized this compound derivatives. psu.eduacs.org
Direct Conversion from Carboxylic Acids
Methods for the direct conversion of carboxylic acids to acyl azides have been developed to streamline the synthesis and avoid the handling of moisture-sensitive acid chlorides. organic-chemistry.org One widely used reagent for this transformation is diphenylphosphoryl azide (DPPA). wikipedia.org This reagent allows for a one-pot synthesis from the carboxylic acid to the acyl azide. While effective, this method was reported to cause decomposition of an α-alkoxy acid in one instance, necessitating a switch to a two-step procedure via the acid chloride. nih.gov
Alternative reagents and methods have also been explored. For instance, various carboxylic acids have been converted into acyl azides using a combination of trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide at room temperature. organic-chemistry.org Another reported method utilizes N-acylbenzotriazoles, prepared from the corresponding carboxylic acid, which then react with sodium azide to give the acyl azide in good yields. organic-chemistry.orgorganic-chemistry.org This approach avoids the use of harsh acid activators. organic-chemistry.org
Synthesis from Renewable Lipid Feedstocks
The increasing demand for sustainable chemical processes has driven research into the use of renewable lipid feedstocks for the synthesis of valuable chemicals. psu.edu Fatty acids and their derivatives, readily available from vegetable oils and animal fats, serve as excellent starting materials for producing this compound and its functionalized analogs. nih.govstillwaterassociates.com
Derivatization of Fatty Acids and Alcohols
Long-chain fatty acids, such as stearic acid, are the direct precursors for this compound. The conversion follows the conventional methods described in section 2.1. cdnsciencepub.com The derivatization of fatty acids into their corresponding methyl esters (Fatty Acid Methyl Esters or FAMEs) is a common practice in lipid chemistry, often facilitated by catalysts like boron trichloride (B1173362) in methanol. sigmaaldrich.com While this is a standard procedure for analysis, the direct conversion of the acid to the azide is more common for synthesis.
Long-chain alcohols can also be derivatized to introduce an azide functionality. While not a direct route to this compound, methods exist for converting alcohols to alkyl azides, which can then be further functionalized. organic-chemistry.orgorganic-chemistry.org For example, a one-pot procedure using bis(2,4-dichlorophenyl) phosphate (B84403) can efficiently convert alcohols to alkyl azides. organic-chemistry.org
Functionalization of Oleic Acid and Ricinoleic Acid Derivatives
Oleic acid and ricinoleic acid, both 18-carbon fatty acids available from renewable sources like sunflower and castor oil respectively, are key starting materials for creating functionalized this compound derivatives. acs.orgchemrxiv.org Their inherent unsaturation and, in the case of ricinoleic acid, hydroxyl group, provide handles for chemical modification. mdpi.comresearchgate.net
For instance, a mixture of 10-hydroxy-9-methoxythis compound and its isomer was synthesized from methyl oleate (B1233923). acs.org The process involved epoxidation of the double bond, followed by ring-opening, saponification to the carboxylic acid, and finally conversion to the acyl azide via the mixed anhydride method with ethyl chloroformate and sodium azide. acs.org In another study, 10-[(2-Hydroxyethyl)thio]this compound was synthesized from a derivative of oleic acid through a thiol-ene reaction followed by hydrolysis and conversion of the resulting carboxylic acid to the acyl azide. psu.edu
Ricinoleic acid, with its C12 hydroxyl group, is a particularly versatile precursor. mdpi.com 12-Hydroxy-9-cis-octadecenoyl azide was synthesized from ricinoleic acid by reacting it with ethyl chloroformate and subsequently with sodium azide. acs.org This azide-containing monomer was then used for the synthesis of polyurethanes. acs.org Further derivatization is also possible; for example, the hydroxyl group of methyl ricinoleate (B1264116) can be mesylated and then substituted with sodium azide to introduce a second azide group into the molecule. mdpi.com
Stereoselective and Regioselective Synthesis Approaches for this compound Analogues
While the synthesis of this compound itself does not typically involve stereochemical challenges, the preparation of its functionalized and unsaturated analogues often requires careful control of stereochemistry and regiochemistry.
The synthesis of specific geometric isomers of unsaturated fatty acid azides relies on stereoselective reactions. For example, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid involved a stereoselective Wittig reaction to create a Z-double bond and a stereocontrolled reduction of a triple bond to another Z-double bond. nih.gov While this specific example leads to a carboxylic acid, the final step could be adapted to form the corresponding acyl azide.
Regioselectivity is crucial when functionalizing the hydrocarbon chain, as seen in the derivatization of oleic acid. The epoxidation of the C9-C10 double bond and subsequent regioselective ring-opening can lead to specific isomers of hydroxy- and alkoxy-substituted octadecanoyl derivatives, which can then be converted to the azides. acs.org Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions offer a highly regioselective method for creating 1,2,3-triazole-substituted analogues, typically yielding the 1,4-disubstituted product. nih.govnih.gov This "click chemistry" approach has been used to modify chitosan (B1678972) with azide and alkyne groups in a regioselective manner. plos.org
For creating chiral analogues, asymmetric synthesis strategies are employed. For example, the stereoselective synthesis of novel aminocyclopentane derivatives started from optically active epichlorohydrin, with key steps controlling the stereochemistry of subsequent functional group manipulations, including the introduction of an azide group via nucleophilic substitution with inversion of configuration. nih.govbeilstein-journals.org Such principles can be applied to the synthesis of chiral this compound analogues.
Optimization of Synthetic Parameters for Enhanced Yield and Purity
The synthesis of this compound and its derivatives requires careful control over reaction parameters to maximize product yield and ensure high purity. The primary challenge in acyl azide synthesis is managing the compound's inherent instability, as it can undergo thermal decomposition or Curtius rearrangement to form an isocyanate, which leads to unwanted by-products. cdnsciencepub.comnih.gov Optimization strategies, therefore, focus on identifying conditions that favor the desired nucleophilic substitution reaction while suppressing these side reactions. Key parameters for optimization include reaction temperature, solvent system, reactant stoichiometry, and purification techniques.
Influence of Reaction Temperature
Temperature is a critical parameter in the synthesis of this compound. The reaction is typically conducted at reduced temperatures to minimize the rate of the Curtius rearrangement. Experimental procedures report cooling the reaction mixture to between 0°C and 10°C. cdnsciencepub.compsu.edu One established method involves the dropwise addition of a solution of stearoyl chloride in acetone to an aqueous solution of sodium azide cooled to 5-10°C, followed by stirring for three hours at this temperature. cdnsciencepub.com For a functionalized derivative, 10-[(2-hydroxyethyl)thio]this compound, the synthesis is also performed at 0°C. psu.edu Maintaining a low temperature is crucial because the acyl azide product is thermally labile; investigations into its properties note that thermal decomposition becomes a significant concern at temperatures above 30°C. cdnsciencepub.com
Effect of the Solvent System
The choice of solvent is pivotal, particularly as the synthesis often involves a two-phase system: an organic phase containing the octadecanoyl chloride precursor and an aqueous phase with the sodium azide salt. The solvent must facilitate interaction between these reactants. Acetone-water is a commonly employed biphasic system that provides a balance between dissolving the long-chain acyl chloride and the ionic azide salt. cdnsciencepub.com In the synthesis of derivatives, a tetrahydrofuran (B95107) (THF)/water mixture has also been used effectively. psu.edu
The optimization of the solvent system involves balancing reactant solubility, reaction rate, and product isolation. While highly polar aprotic solvents might improve the solubility of sodium azide, they can complicate the workup procedure. Conversely, less polar solvents may not adequately dissolve the azide salt, leading to slow or incomplete reactions. The use of water as a co-solvent is advantageous for dissolving the sodium azide and also helps in the precipitation of the highly nonpolar this compound product upon completion, simplifying its isolation by filtration. cdnsciencepub.com In more complex syntheses, such as peptide couplings involving acyl azides, the solvent choice can significantly impact yield and the level of side products, like epimers. rsc.org Although direct comparative studies for this compound are not extensively documented, findings from related systems underscore the importance of solvent screening.
Table 1: The Impact of Solvent Choice on Acyl Azide Reactions
| Solvent System | Observation | Impact on Yield & Purity | Reference |
|---|---|---|---|
| Acetone/Water | Commonly used for long-chain acyl azides. Good balance of solubility for stearoyl chloride and sodium azide. Product precipitates upon dilution. | Provides a practical method for good yield and straightforward isolation by filtration. | cdnsciencepub.com |
| THF/Water | Effective for functionalized this compound derivatives. THF is a good organic solvent miscible with water. | Achieves high yield (93%) for specific derivatives, followed by extraction and evaporation. | psu.edu |
| Water (as sole solvent) | In related peptide syntheses, using water gave high NMR yield and low racemization. | Potential for high yield, but significant solid formation (solubility issues) can hinder the process, making it less practical for scale-up. | rsc.org |
| Dichloromethane (DCM) or Chloroform | Generally avoided in acyl azide synthesis. | These solvents can react with azide anions to form highly explosive and dangerous di- and triazidomethane, posing a significant safety risk. | rsc.org |
Reaction Time and Stoichiometry
The duration of the reaction and the molar ratio of reactants are adjusted to ensure complete conversion of the starting acyl chloride. Reaction times of around 3 to 6 hours at low temperatures are typical. cdnsciencepub.compsu.edu For instance, the synthesis of 10-[(2-hydroxyethyl)thio]this compound involves stirring for 2 hours after adding the activating agent (ethyl chloroformate), followed by an additional 4 hours after the introduction of sodium azide. psu.edu Using a significant excess of sodium azide (e.g., four equivalents relative to the substrate) is common to drive the reaction to completion. psu.edu This ensures that the concentration of the azide nucleophile remains high throughout the reaction, maximizing the conversion of the acyl chloride intermediate.
Optimization of Purification for Enhanced Purity
Achieving high purity is dependent on the post-reaction workup and purification strategy. A standard workup involves diluting the reaction mixture with a large volume of cold water, which causes the water-insoluble this compound to precipitate as a white solid. cdnsciencepub.com The solid is then collected by suction filtration and washed extensively with water to remove any residual sodium azide and other water-soluble by-products.
For final purification, recrystallization is the most effective method. The choice of recrystallization solvent is a key optimization parameter. Acetone has been successfully used, with the product being recrystallized by dissolving in warm solvent and cooling to low temperatures (e.g., -20°C). cdnsciencepub.com Solvent mixtures, such as dichloromethane-hexane, have also been employed. cdnsciencepub.com It is noted, however, that for some long-chain derivatives, low-temperature recrystallization can sometimes yield material of lower purity, suggesting that the crystallization kinetics must be carefully controlled. cdnsciencepub.com For functionalized derivatives that may not readily precipitate, purification is achieved by extraction into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure. psu.edu Further purification can be accomplished using silica (B1680970) gel column chromatography if necessary. researchgate.net
Table 2: Comparative Summary of Synthetic Protocols for this compound and a Functionalized Derivative
| Product | Precursor | Azide Source | Solvent | Temperature | Time | Yield | Purification Method | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Stearoyl chloride | Sodium azide | Acetone/Water | 5-10°C | 3 h | Not explicitly stated, but product is a stable solid | Filtration, washing with water, and recrystallization from acetone | cdnsciencepub.com |
| 10-[(2-Hydroxyethyl)thio]this compound | 10-[(2-Hydroxyethyl)thio]octadecanoic acid (activated with ethyl chloroformate) | Sodium azide | THF/Water | 0°C | 6 h total | 93% | Extraction with DCM, washing, drying, and solvent evaporation | psu.edu |
Reaction Mechanisms and Transformational Chemistry of Octadecanoyl Azide
Thermal Decomposition and Rearrangement Reactions
The thermal lability of the acyl azide (B81097) group in octadecanoyl azide is a cornerstone of its synthetic utility. Heating this compound initiates a cascade of reactions, beginning with the loss of dinitrogen gas to form a highly reactive intermediate.
The Curtius Rearrangement: Formation of Isocyanates
Upon heating, this compound undergoes the Curtius rearrangement, a well-established reaction in organic chemistry. masterorganicchemistry.commasterorganicchemistry.com The process is initiated by the thermal decomposition of the acyl azide, which expels a molecule of nitrogen gas (N₂) to generate a transient acyl nitrene intermediate. This nitrene is highly unstable and rapidly rearranges, with the octadecanoyl group migrating to the nitrogen atom to form heptadecyl isocyanate. masterorganicchemistry.com This rearrangement is a concerted process, meaning the loss of nitrogen and the alkyl migration occur simultaneously.
The self-polyaddition reaction of certain acyl azide and hydroxyl-containing monomers leverages the in situ thermal Curtius rearrangement. The unstable acyl azide transforms into the more stable isocyanate, which is a key step in these polymerization processes. psu.edu The conversion from acyl azide to isocyanate is typically rapid and can be completed in a relatively short timeframe with heating. psu.edu
Subsequent Reactivity of Intermediate Isocyanates
The heptadecyl isocyanate formed from the Curtius rearrangement is a reactive electrophile and can participate in a variety of subsequent reactions. In the presence of nucleophiles, it readily undergoes addition reactions. For instance, if the rearrangement is performed in the presence of an alcohol, a stable carbamate (B1207046) is formed. masterorganicchemistry.com When water is the nucleophile, the initial addition product is an unstable carbamic acid, which then decarboxylates to yield heptadecylamine. masterorganicchemistry.com
In the absence of external nucleophiles, the isocyanate can react with another molecule of the parent acyl azide or other species present in the reaction mixture. One notable product from the photochemistry of this compound is sym-diheptadecyl urea (B33335), which is identified through mass spectrometry. cdnsciencepub.com This suggests that the intermediate isocyanate can react with an amine, potentially formed from the hydrolysis of another isocyanate molecule, to form the urea linkage.
Photochemical Transformations
In addition to thermal activation, this compound can be transformed through photochemical means. Irradiation with ultraviolet (UV) light provides the energy necessary to induce the decomposition of the azide group, leading to the formation of different reactive intermediates and products compared to the thermal pathway.
Photo-induced Generation of Nitrenes from this compound
Photolysis of this compound leads to the cleavage of the N-N₂ bond, generating an acyl nitrene in a manner analogous to the initial step of the thermal decomposition. researchgate.net However, the photochemically generated nitrene can exist in different spin states (singlet or triplet), which can influence its subsequent reactivity. The surrounding environment, such as the presence of oxygen or the nature of the solvent, can also play a crucial role in the reaction pathway. researchgate.net
Product Analysis of Photoreactions in Controlled Environments (e.g., Monolayers)
Studies on the photochemistry of this compound in organized systems like monolayers on a water surface provide insight into its reactivity in a constrained environment. cdnsciencepub.com Upon irradiation with 254-nm light, monolayers of this compound decompose, leading to changes in their surface spreading behavior. cdnsciencepub.com Analysis of the photoproducts reveals a complex mixture. Infrared spectroscopy indicates the complete disappearance of the azide band and the appearance of new carbonyl and N-H stretching frequencies. cdnsciencepub.com
A significant finding from these studies is the absence of the characteristic isocyanate band in the IR spectrum of the photoproducts, suggesting that the isocyanate, if formed, is transient and reacts further under the photochemical conditions. cdnsciencepub.com Mass spectral analysis of the product mixture confirms the formation of sym-diheptadecyl urea. cdnsciencepub.com This indicates that under these photochemical conditions, the intermediate nitrene or isocyanate undergoes further reactions, possibly involving water from the subphase or other molecules in the monolayer, to ultimately form the observed urea derivative.
Staudinger Ligation and Related Reduction Reactions
The reaction between azides and phosphines, first discovered by Hermann Staudinger, has been developed into a fundamental tool for chemical biology and organic synthesis. sigmaaldrich.comwikipedia.org This chemistry can be directed towards two primary outcomes: the reduction of the azide to a primary amine or the formation of a stable amide bond.
Conversion to Amines via Phosphine (B1218219) Reagents
The Staudinger reduction is a mild and efficient method for converting an azide to a primary amine. wikipedia.org The reaction proceeds in two stages. First, this compound reacts with a phosphine, such as triphenylphosphine (B44618), in a nucleophilic addition. This is followed by the expulsion of dinitrogen gas (N₂) to form an iminophosphorane intermediate, also known as an aza-ylide. wikipedia.org In the second stage, this intermediate is hydrolyzed by the addition of water, yielding the primary amine—in this case, octadecylamine—and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). sigmaaldrich.comwikipedia.org
Table 3: Common Phosphine Reagents for Staudinger Reduction
| Phosphine Reagent | Byproduct | Typical Reaction Conditions |
| Triphenylphosphine | Triphenylphosphine oxide | THF/water, room temperature |
| Tributylphosphine | Tributylphosphine oxide | Organic solvent (e.g., ether, THF) followed by aqueous workup |
| Trimethyl phosphite | Trimethyl phosphate (B84403) | Methanol, room temperature |
Traceless Staudinger Ligation for Amide Bond Formation
The traceless Staudinger ligation is a sophisticated variation of the Staudinger reaction that creates an amide bond between two molecules without incorporating any atoms from the phosphine reagent into the final ligated product. nih.govraineslab.com This reaction is highly chemoselective and has become a powerful tool for protein synthesis and bioconjugation at non-cysteine residues. nih.govraineslab.com
The mechanism involves an engineered phosphine reagent that contains an adjacent acyl-donating group, most commonly a thioester. nih.gov The reaction of this phosphinothioester with this compound initially forms the expected iminophosphorane intermediate. raineslab.com However, this intermediate rapidly undergoes an intramolecular S-to-N acyl transfer, forming a five-membered amidophosphonium salt. raineslab.com This salt is then hydrolyzed to yield the final amide product (an N-octadecanoyl derivative) and the corresponding phosphine oxide, effectively "stitching" the two molecules together via a native amide bond. nih.govraineslab.com A key feature is that the initial association of the phosphine and the azide is the rate-limiting step, with no significant accumulation of intermediates. nih.govraineslab.com
Generation of Diazo Compounds from this compound Derivatives
While less common than reductions or cycloadditions, azides can serve as precursors for the synthesis of diazo compounds under specific conditions. nih.gov This transformation is particularly relevant for α-azido carbonyl compounds. Therefore, this reaction would apply to an α-azido derivative of stearic acid, such as methyl 2-azidooctadecanoate, rather than directly to this compound.
The conversion is mediated by specially designed phosphine reagents. nih.govnih.gov The proposed mechanism begins with the reaction of the phosphine with the α-azido ester to form a phosphazide (B1677712) intermediate. nih.gov Unlike in a Staudinger reduction, the phosphine is engineered to favor an alternative pathway where the phosphazide is trapped before it can lose N₂. This leads to the formation of a 1,3-alkyl-acyl triazene, which then undergoes thermal or base-catalyzed fragmentation to generate the desired diazo compound and a primary amide byproduct. nih.gov Water-soluble phosphine reagents have been developed to carry out this "deimidogenation" reaction in aqueous buffer at neutral pH, expanding its utility in chemical biology. nih.govorganic-chemistry.org
Radical-Mediated Reactions Involving the Azide Moiety
The azide functional group can participate in radical-mediated transformations, opening pathways to novel molecular structures. The azide radical (N₃•) is a transient, open-shell species that can be generated from various precursors, including sodium azide, through a single electron transfer (SET) process, often initiated by photoredox or electrochemical methods. rsc.org This radical exhibits versatile reactivity, including addition to unsaturated bonds and intermolecular hydrogen atom transfer (HAT). rsc.org
In the context of this compound, the azide moiety itself could be a target for radical reactions. For instance, a radical species generated externally could add to an unsaturated derivative of this compound. nih.gov Alternatively, under specific oxidative conditions, the azide group could be converted into a radical species that initiates a cascade reaction. rsc.org For example, photoredox-induced generation of an azidyl radical can lead to the formation of new C–N bonds. researchgate.net Another relevant transformation for acyl azides is the Curtius rearrangement, which can proceed through a nitrene intermediate upon thermolysis or photolysis. masterorganicchemistry.com This nitrene species has radical-like characteristics and can undergo insertion or rearrangement reactions. These radical-mediated pathways provide a powerful, albeit less explored, avenue for the functionalization of molecules containing the this compound unit.
Azide Radical Generation and Reactivity
The generation of the azide radical (N₃•) is a key process that unlocks the synthetic potential of azide compounds. This transient, open-shell species can be formed from azide precursors, including acyl azides, through mechanisms such as single electron transfer (SET) or homolytic cleavage. rsc.org The azide radical is a potent 1e⁻ oxidant and exhibits unique reactivity, including addition to unsaturated bonds and intermolecular hydrogen atom transfer (HAT). rsc.org
Once generated, the azide radical can participate in various transformations. A primary reaction pathway involves its addition to carbon-carbon double bonds. For instance, the addition of azide radicals to glycals is a known method for synthesizing 2-azido-2-deoxy sugars. libretexts.org This reactivity highlights the radical's ability to facilitate the construction of new C-N bonds. rsc.org The ability of the azide radical to abstract hydrogen atoms via HAT processes can also initiate further radical reactions, leading to the functionalization of otherwise inert C-H bonds. rsc.org
C-N Bond Formation and C-H Functionalization
The conversion of the azide group in compounds like this compound into other nitrogen-containing functionalities is a cornerstone of its chemical utility. These transformations often proceed through highly reactive nitrene or metal-nitrenoid intermediates, enabling powerful bond-forming reactions.
One of the most significant reactions of acyl azides is the Curtius Rearrangement . Upon heating, an acyl azide rearranges to form an isocyanate with the loss of nitrogen gas (N₂). masterorganicchemistry.com This reaction is a classic method for C-N bond formation. The isocyanate intermediate is versatile and can be trapped with various nucleophiles; reaction with an alcohol yields a carbamate, while hydrolysis leads to a primary amine after the loss of carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Products from Curtius Rearrangement of an Acyl Azide This table illustrates the potential products derived from the isocyanate intermediate formed during the Curtius rearrangement.
| Reactant with Isocyanate | Resulting Functional Group |
|---|---|
| Alcohol (R'-OH) | Carbamate |
| Water (H₂O) | Amine (via carbamic acid) |
| Amine (R'-NH₂) | Urea |
In recent years, transition-metal catalysis has emerged as a powerful strategy for C-H functionalization using organic azides as a nitrogen source. capes.gov.brnih.gov This approach offers a more direct and atom-economical alternative to traditional cross-coupling reactions for creating C-N bonds. nih.gov The general mechanism involves several key stages:
C-H Bond Cleavage: A transition metal catalyst, often from the rhodium or iridium families, facilitates the cleavage of a C-H bond in a substrate, forming a metallacycle intermediate. capes.gov.brnih.gov
Nitrenoid Formation: The acyl azide coordinates to the metal center and, through the extrusion of dinitrogen (N₂), generates a metal-nitrenoid species. capes.gov.br
C-N Bond Formation: This highly reactive nitrenoid intermediate undergoes migratory insertion into the metal-carbon bond, forming the new C-N bond. nih.gov
Catalyst Regeneration: The product is released, typically through protodemetalation, which regenerates the active catalyst for the next cycle. capes.gov.brnih.gov
Iridium(III) catalysts have been shown to be particularly effective for the direct C-H amidation of arenes, alkenes, and even primary C(sp³)–H bonds using acyl azides under mild conditions. capes.gov.brnih.gov Furthermore, iron-catalyzed systems have been developed for the selective azidation of tertiary C-H bonds, demonstrating that the azide group itself can be installed directly into complex molecules. nih.govrsc.org
Table 2: Research Findings on Metal-Catalyzed C-H Functionalization with Organic Azides This table summarizes catalyst systems and their applications in C-N bond formation via C-H functionalization, relevant to the reactivity of acyl azides.
| Catalyst System | Azide Source | C-H Bond Type | Transformation | Reference |
|---|---|---|---|---|
| Rhodium(III) | Sulfonyl, Aryl, Alkyl Azides | C(sp²)–H | Amination | capes.gov.br, nih.gov |
| Iridium(III) | Acyl Azides | C(sp²)–H, C(sp³)–H | Amidation | capes.gov.br, nih.gov |
| Iron | Iodo-reagent & Sodium Azide | Tertiary C(sp³)–H | Azidation | nih.gov |
| Iron(F₂₀TPP)Cl | Aryl Azides | Intramolecular C(sp²)–H, C(sp³)–H | Amination/Cyclization | rsc.org |
These catalytic methods are advantageous as they often use the azide as both the nitrogen source and an internal oxidant, with molecular nitrogen being the only byproduct, which aligns with the principles of green chemistry. nih.gov
Advanced Applications in Organic Synthesis
Octadecanoyl Azide (B81097) as a Precursor for Nitrogen-Containing Synthons
One of the most powerful applications of octadecanoyl azide in organic synthesis is its role as a precursor to octadecyl isocyanate through the Curtius rearrangement. masterorganicchemistry.comnih.govnih.gov This thermal or photolytic rearrangement involves the loss of nitrogen gas (N₂) from the acyl azide to form a highly reactive isocyanate intermediate. masterorganicchemistry.comnih.gov This isocyanate is a valuable synthon that can be readily converted into a variety of other nitrogen-containing functional groups. nih.govnih.gov
The general transformation can be depicted as follows:
CH₃(CH₂)₁₆CON₃ (this compound) → CH₃(CH₂)₁₇NCO (Octadecyl isocyanate) + N₂
The resulting octadecyl isocyanate is a key intermediate for synthesizing a range of important compounds. nih.govguidechem.com For instance, reaction with:
Water leads to the formation of an unstable carbamic acid, which then decarboxylates to yield octadecylamine. nih.govorganic-chemistry.org
Alcohols results in the formation of carbamates (urethanes). nih.gov
Amines produces ureas. nih.gov
This versatility makes this compound an effective tool for introducing a primary amine or related functionalities, attached to a long lipophilic chain, into a target molecule. The Curtius rearrangement is known for its high efficiency and tolerance of various functional groups, making it a reliable method in complex synthetic routes. nih.gov
| Precursor | Key Intermediate | Product Class | Reactant |
| This compound | Octadecyl isocyanate | Amine | Water |
| This compound | Octadecyl isocyanate | Carbamate (B1207046) | Alcohol |
| This compound | Octadecyl isocyanate | Urea (B33335) | Amine |
Strategic Use in Heterocycle Synthesis
Organic azides are fundamental building blocks in the synthesis of nitrogen-containing heterocycles. sigmaaldrich.commdpi.comrsc.org Their ability to participate in various cycloaddition and rearrangement reactions makes them invaluable in constructing these important molecular scaffolds. mdpi.comrsc.org
Formation of Triazoles and other Nitrogen Heterocycles
This compound is a valuable reagent for the synthesis of 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". sigmaaldrich.comorganic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of an azide with an alkyne. researchgate.netwikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high regioselectivity, yielding 1,4-disubstituted triazoles with high efficiency under mild conditions. organic-chemistry.orgresearchgate.netnih.gov
The reaction can be generalized as:
CH₃(CH₂)₁₆CON₃ (this compound) + R-C≡CH (Alkyne) → 1,4-disubstituted 1,2,3-triazole
The resulting triazole ring is a stable aromatic system found in many biologically active compounds and functional materials. nih.govsci-hub.se The long octadecanoyl chain introduced via the azide can impart specific physical properties, such as lipophilicity, to the final heterocyclic product.
Beyond triazoles, the reactivity of the azide functional group can be harnessed to synthesize other nitrogen heterocycles. mdpi.com For example, vinyl azides, which can be prepared from the corresponding ketones, are known to undergo reactions to form pyrroles and other N-heterocycles. nih.govsioc-journal.cn While specific examples using this compound to generate these other heterocycles are less common in the literature, the fundamental reactivity of the azide group suggests its potential in such transformations.
Introduction of Long-Chain Functionality into Complex Molecular Architectures
The introduction of long alkyl chains can significantly alter the physicochemical properties of complex molecules, such as natural products and their derivatives. This functionalization can enhance lipophilicity, which can be crucial for modulating biological activity or for applications in materials science. nih.govresearchgate.net this compound serves as an effective reagent for installing an eighteen-carbon chain.
One direct method for this functionalization is the late-stage azidation of C-H bonds in complex molecules, which can then be followed by the introduction of the octadecanoyl group through various ligation strategies. nih.gov More commonly, the azide functionality itself, present in this compound, is used to attach the long chain to a molecule of interest.
For example, a complex molecule containing an alkyne group can be readily coupled with this compound via the CuAAC reaction, as described previously. This "click" reaction is highly specific and proceeds under mild conditions, making it suitable for the late-stage functionalization of sensitive and complex substrates. organic-chemistry.orgnih.gov The resulting product will have the long octadecanoyl chain appended via a stable triazole linker.
This strategy has been employed in various fields, including the synthesis of modified biopolymers and the development of novel materials. sigmaaldrich.com For instance, the surface of cellulose (B213188) nanocrystals has been modified using octadecyl isocyanate (derived from this compound) to improve interfacial interactions in polymer composites. sigmaaldrich.com
| Application Area | Rationale | Key Reaction |
| Medicinal Chemistry | Modulation of lipophilicity and pharmacokinetic properties of drug candidates. | Curtius Rearrangement, Click Chemistry |
| Materials Science | Modification of polymer and nanoparticle surfaces to alter properties like hydrophobicity. | Reaction of derived isocyanate, Click Chemistry |
| Bioorganic Chemistry | Synthesis of molecular probes with long lipid tails for studying biological membranes. researchgate.net | Click Chemistry |
Applications in Polymer and Materials Science
Polyurethane Synthesis via Acyl Azide-Hydroxyl Polyaddition
The synthesis of polyurethanes (PUs) traditionally involves the reaction of diisocyanates with polyols. However, the use of acyl azides, such as octadecanoyl azide (B81097) derivatives, offers an alternative pathway that avoids the direct handling of often hazardous isocyanates. The acyl azide group serves as an in-situ isocyanate precursor, which, upon thermal activation, undergoes a Curtius rearrangement to form an isocyanate that can then react with a hydroxyl group to form a urethane (B1682113) linkage.
Self-Polycondensation of AB-Type Monomers
A significant application of this chemistry is in the synthesis of polyurethanes from AB-type monomers, where a single monomer molecule contains both the acyl azide and hydroxyl functionalities. This approach has been successfully employed to create bio-based polyurethanes from renewable resources like oleic and ricinoleic acids. acs.orgnih.gov
For instance, novel AB-type monomers such as 10-hydroxy-9-methoxyoctadecanoyl azide (HMODAz) and 12-hydroxy-9-cis-octadecenoyl azide (HODEAz) have been synthesized and polymerized through an acyl-azido and hydroxyl self-condensation approach. acs.orgnih.gov Similarly, 10-[(2-Hydroxyethyl)thio]this compound (HETOAz) has been used for the self-polymerization to create polyurethanes. psu.edu The process involves heating the monomer, which causes the acyl azide group to rearrange into an isocyanate. This intermediate then reacts with the hydroxyl group of another monomer molecule, leading to the formation of a polyurethane chain. acs.orgpsu.edu This self-polycondensation can be performed in bulk, with or without a catalyst. acs.orgnih.gov
The resulting polyurethanes from these AB-type monomers have been characterized by various spectroscopic and analytical techniques, confirming the formation of linear polymers with, in some cases, trace amounts of macrocycles. psu.edu These bio-based polyurethanes often exhibit phase-separated morphology, with distinct glass transition temperatures for soft and hard segments. acs.orgnih.gov
Influence of Reaction Conditions on Polymer Properties
The properties of the resulting polyurethanes are highly dependent on the reaction conditions, including temperature and the presence of a catalyst. The self-condensation of acyl azide and hydroxyl groups has been carried out at various temperatures, such as 50, 60, 80, and 110 °C. acs.orgnih.gov
FTIR studies of the polymerization of HMODAz at 80 °C without a catalyst showed the in-situ formation of an intermediate isocyanate group within the first 15–30 minutes, followed by an increase in molar mass. acs.orgnih.gov The polymerization of HETOAz has been conducted at both 60 °C and 80 °C, with the reaction progress monitored by FTIR spectroscopy and size exclusion chromatography (SEC). psu.edu The use of a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), can also influence the polymerization process. psu.edu
The thermal stability of the resulting polyurethanes is also a key property. Polyurethanes derived from oleic and undecylenic acid-based AB-type monomers have shown good thermal stability, with no significant weight loss below 200 °C. psu.edu
Role as Thermal and Photochemical Curing Agents
This compound and related long-chain azides have potential applications as thermal and photochemical curing agents. cdnsciencepub.comcdnsciencepub.com Curing is a process where a polymer is cross-linked, leading to a harder, more durable material. The azide group can be decomposed either by heat or by UV light to generate a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including insertion into C-H bonds of adjacent polymer chains, leading to cross-linking.
While some diacyl diimides derived from fatty acids have decomposition temperatures that are too high for initiating polymerization in mixed monolayers on water, they can be used to initiate radical reactions at solid surfaces. cdnsciencepub.com The photochemical decomposition of this compound has been demonstrated in monolayers. Irradiation with 254-nm light leads to the decomposition of the azide, a process that can be followed by changes in the surface pressure-area curve. cdnsciencepub.com The photoreaction proceeds through an intermediate isocyanate, which can then react further. cdnsciencepub.comcdnsciencepub.com This reactivity makes long-chain azides potential sources of free radicals for curing and polymerization reactions in thin films. cdnsciencepub.com
Surface Modification and Interfacial Chemistry
The amphiphilic nature of this compound, with its long hydrophobic hydrocarbon tail and polar azide headgroup, makes it a surface-active molecule. cdnsciencepub.com This property is exploited in surface modification applications, where it can be used to alter the properties of surfaces and interfaces.
Formation and Behavior in Monomolecular Films
This compound can form stable monomolecular films (monolayers) at the air-water interface. cdnsciencepub.com Unlike some related compounds with two long hydrocarbon chains that form unstable monolayers, this compound forms well-defined, solid-like phases up to 30°C. cdnsciencepub.com The long hydrocarbon chain resists the formation of more fluid, liquid-like phases. cdnsciencepub.com
The photochemical reactions of this compound can be studied within these monolayers. Upon irradiation, the azide is converted to an isocyanate, which then reacts with water in the subphase. cdnsciencepub.com The products of this reaction include sym-diheptadecyl urea (B33335), formed from the reaction of the isocyanate with water to form an amine, which then reacts with another isocyanate molecule. cdnsciencepub.com An unexpected isocyanate dimer has also been observed as a product. cdnsciencepub.com These studies demonstrate the ability to carry out chemical transformations on organized molecular assemblies at interfaces.
Surface-Active Derivatives in Filled Plastics and Chromatographic Packings
Long-chain azides like this compound are potential surface-modifying agents for preparing filled plastics and chromatographic packings. cdnsciencepub.comcdnsciencepub.com In filled plastics, a filler material is added to a polymer matrix to improve its properties. The performance of these composites often depends on the quality of the interface between the filler and the polymer. Surface modification of the filler with a compound like this compound can improve the adhesion between the two components. The long hydrocarbon chain can interact favorably with the polymer matrix, while the reactive azide group can potentially form covalent bonds with the filler surface or the matrix itself.
Similarly, in chromatography, the stationary phase is often modified to control its interactions with the components of a mixture being separated. The surface-active nature of this compound and its derivatives allows them to be used to modify the surfaces of chromatographic packing materials, tailoring their selectivity for specific applications.
Development of Reactive Polymer Scaffolds and Networks
The development of reactive polymer scaffolds and networks is a cornerstone of advanced materials science, particularly in the field of tissue engineering and biomaterials. These structures provide a three-dimensional framework that can support cell growth and tissue regeneration. The incorporation of reactive chemical moieties, such as azides, into polymer structures allows for the creation of scaffolds with tailored properties and the ability to form covalent linkages, leading to stable and functional networks. This compound, a long-chain fatty acyl azide, represents a class of reactive molecules that can be employed in the synthesis and functionalization of such polymeric systems.
The fundamental principle behind using azide-functionalized molecules lies in their ability to participate in highly efficient and specific chemical reactions, most notably "click chemistry" reactions like the azide-alkyne cycloaddition. nih.govnih.gov These reactions facilitate the cross-linking of polymer chains to form robust networks or the tethering of bioactive molecules to the scaffold surface.
Research into long-chain reactive derivatives has highlighted the potential of compounds like this compound. cdnsciencepub.com Synthesized from stearic acid, this compound is noted for its high reactivity, which can be harnessed for curing and surface modification. cdnsciencepub.comresearchgate.net The long C18 alkyl chain of the octadecanoyl group can impart significant hydrophobicity and influence the mechanical and thermal properties of the resulting polymer network.
The general strategy for creating reactive polymer scaffolds often involves one of two main approaches:
Functionalization of Pre-existing Polymers: In this method, a pre-synthesized polymer is chemically modified to introduce azide groups onto its backbone or side chains. This compound could potentially be used to react with suitable functional groups on a polymer to introduce the long alkyl chain and a reactive handle for further modifications.
Polymerization of Azide-Containing Monomers: This approach involves the synthesis of a monomer that already contains an azide group. This monomer is then polymerized, often with other co-monomers, to create a polymer with built-in reactive sites.
Once an azide-functionalized polymer is obtained, it can be used to form a network scaffold. This is typically achieved by cross-linking the polymer chains. Thermal or photochemical activation can trigger the reactive azide group to form highly reactive nitrene intermediates, which can then form covalent bonds with other polymer chains. mdpi.com Alternatively, in the presence of a polymer containing alkyne groups, a highly specific azide-alkyne cycloaddition reaction can be initiated to form a stable triazole-linked network. mdpi.comnih.gov
The resulting scaffolds can exhibit a range of properties beneficial for applications in materials science. For instance, the modification of natural fibers like jute with stearoyl azide has been shown to improve the mechanical properties of polymer composites. researchgate.net In the context of tissue engineering, the ability to create porous, interconnected networks that mimic the extracellular matrix is crucial for cell infiltration, nutrient transport, and tissue development. sigmaaldrich.com While direct, detailed research on using this compound specifically for tissue engineering scaffolds is not widely documented in the provided results, its properties as a reactive long-chain azide suggest its potential utility in this area, analogous to other azide compounds extensively used for this purpose. nih.govnih.gov
Detailed Research Findings
Research has demonstrated the versatility of various azide compounds in creating reactive polymeric materials. While specific data on this compound in complex scaffold fabrication is limited in the search results, the principles can be extrapolated from related systems.
A study on reactive long-chain derivatives detailed the synthesis and properties of this compound, highlighting its potential as a curing and surface-modifying agent. cdnsciencepub.com The photoreaction of monolayers of this compound was shown to produce an intermediate isocyanate, indicating a pathway for forming cross-links or attaching to other molecules. cdnsciencepub.com
In a broader context, numerous studies showcase the use of other azide-functionalized polymers for creating scaffolds. For example, clickable nanofibrous scaffolds have been developed by electrospinning a mixture of polycaprolactone (B3415563) (PCL) with an azide-functionalized PCL. nih.gov These scaffolds present clickable sites for attaching biomolecules. Similarly, azide-functionalized poly(p-phenylene ethynylene) has been synthesized for potential use in biosensor applications, demonstrating the successful immobilization of proteins onto the polymer film via click chemistry. rsc.org Furthermore, azido-functionalized polyurethanes have been designed to create tunable elastomers through click chemistry, which are valuable for biomedical applications requiring robust elasticity. nsf.gov
These findings collectively underscore the power of azide chemistry in developing sophisticated polymer networks and scaffolds. The specific contribution of the octadecanoyl group from this compound would be to introduce a long, hydrophobic aliphatic chain, which could be leveraged to control the scaffold's degradation rate, mechanical stiffness, and interaction with cells and proteins.
Data Tables
Table 1: Properties and Reactivity of this compound
| Property | Description | Source |
|---|---|---|
| Chemical Formula | C₁₈H₃₅N₃O | Inferred |
| Synonym | Stearoyl Azide | researchgate.net |
| Precursor | Stearic Acid / Octadecanoyl chloride | cdnsciencepub.comresearchgate.net |
| Key Reactive Group | Acyl Azide (-CON₃) | cdnsciencepub.com |
| Reactivity | Highly reactive; undergoes photochemical conversion to an isocyanate intermediate. | cdnsciencepub.com |
| Potential Applications | Thermal and photochemical curing agent; surface-modifying agent for plastics and chromatographic packings. | cdnsciencepub.com |
Table 2: Examples of Azide-Functionalized Polymers in Scaffold Development
| Polymer System | Method of Azide Incorporation | Application/Finding | Source |
|---|---|---|---|
| Polycaprolactone (PCL) | Electrospinning mixture with PCL-azide. | Creates "clickable" nanofibrous scaffolds for biomolecule attachment. | nih.gov |
| Poly(p-phenylene ethynylene) (PPE) | Polymerization of an azide-functionalized diiodophenyl building block. | Forms a multifunctional scaffold for immobilizing proteins for biosensor applications. | rsc.org |
| Polyurethane (PU) | Copolymerization with a bisazido diol monomer. | Produces azido-functionalized polyurethanes for creating tunable elastomers via click chemistry. | nsf.gov |
| Polystyrene sulfonate (PSSNa) & PMETAC | Conventional radical polymerization using an azo initiator with azide groups. | Facile, one-step process to create azide-terminated polyelectrolytes for surface functionalization. | unlp.edu.ar |
Applications in Chemical Biology and Bioorthogonal Methodologies
Integration into Biologically Relevant Molecules for Labeling
The defining characteristic of octadecanoyl azide (B81097) is its long hydrocarbon chain, which mimics natural fatty acids like stearic acid. This lipophilic nature drives its integration into lipid-rich environments such as cell membranes, liposomes, and lipoproteins. By incorporating an azide group at the terminus of this lipid tail, researchers can effectively "plant" a chemical handle within these biological structures. This strategy allows for the labeling and study of lipidated proteins, lipid rafts, and other membrane-associated components. thermofisher.comcdnsciencepub.com
Once integrated, the azide group serves as a platform for bioorthogonal chemistry. wikipedia.orgberkeley.edu Molecules of interest, such as fluorescent dyes or affinity tags, can be attached to the azide-modified lipid via highly specific and efficient "click" reactions. sigmaaldrich.comiris-biotech.de This approach circumvents the need for genetic modification and allows for the study of biomolecules in their native context. mdpi.com For instance, L-azidohomoalanine (AHA), an azide-containing amino acid analog, is incorporated into proteins during synthesis and can be detected using click chemistry, demonstrating the power of integrating small azide reporters into biomolecules. thermofisher.com Similarly, the octadecanoyl group directs the azide to lipid environments for targeted labeling.
Glycoengineering and Cell Surface Modification through Azide Chemistry
Metabolic glycoengineering is a powerful technique that involves introducing unnatural monosaccharides bearing chemical reporter groups into cellular metabolic pathways. uni-konstanz.de Cells process these sugar analogs and incorporate them into glycoconjugates (glycoproteins and glycolipids) on the cell surface. mdpi.com The azide group is a commonly used chemical reporter in this context. uni-konstanz.de By feeding cells azide-modified sugars, their surfaces become decorated with azide handles, which can then be visualized or manipulated using bioorthogonal ligation reactions. thno.org
A sophisticated application of octadecanoyl azide's properties is found in the creation of functionalized liposomes for cell surface modification. acs.orgnih.gov Researchers have synthesized derivatives of N-azidoacetylmannosamine (Ac₄ManNAz or AAM), a precursor for sialic acid biosynthesis, by attaching an octadecanoic ester (C18 ester) to the anomeric position of the sugar. acs.orgillinois.edu This modification creates a lipid-sugar hybrid molecule that can be readily incorporated into the lipid bilayer of liposomes. illinois.edunih.gov
These liposomes serve as delivery vehicles to introduce a high density of azide groups to target cells. illinois.edu Studies have shown that liposomes containing the octadecanoic ester of AAM (C18-ester-AAM) effectively label cancer cells, such as MDA-MB-231. acs.orgresearchgate.net The mechanism involves the liposome (B1194612) fusing with the cell membrane or being internalized, leading to the metabolic processing of the C18-ester-AAM through the sialic acid biosynthesis pathway. acs.orgnih.gov This results in the presentation of azido (B1232118) sialic acids on the cell surface, ready for bioorthogonal conjugation. nih.gov
A study comparing different lipid tails found that liposomes formulated with these azido mannosamine (B8667444) lipids showed high loading efficiencies and strong cell-labeling capabilities. acs.orgresearchgate.net The hydrophobic C18 tail ensures stable incorporation into the liposome's lipid membrane. illinois.edunih.gov
| Liposome Formulation | Mean Particle Size (nm) | Sugar Loading Efficiency (%) | Cell-Labeling Mechanism |
| AAM Liposome | 199.5 | 72.3% | Metabolic Glycoengineering |
| C18-ester-AAM Liposome | 196.0 | 52.4% | Primarily Metabolic Glycoengineering |
| C18-ether-AAM Liposome | 192.2 | 53.8% | Direct Insertion/Fusion |
| Data derived from studies on MDA-MB-231 cancer cells. illinois.eduresearchgate.net |
Enzymatic Transformation Studies Utilizing this compound Derivatives
The structural similarity of this compound to natural fatty acids allows it to be recognized and processed by certain enzymes, particularly those involved in lipid metabolism. This makes it a useful probe for studying enzyme activity and substrate specificity. By replacing a standard acyl chain with an azide-terminated one, researchers can create substrates that, after enzymatic processing, introduce a bioorthogonal handle onto a target molecule. osti.gov The enzyme-catalyzed reaction proceeds as it would with the natural substrate, but the product is now "tagged" for subsequent detection or manipulation. sapientia.ro
Acylation is a fundamental biological reaction where an acyl group is transferred to a molecule. libretexts.org Studies investigating the enzymatic acylation of okadaic acid (a marine toxin) to its less toxic form, dinophysistoxin 3 (DTX3), have provided insights into the utility of azide-modified acyl chains. nih.gov In these in vitro assays, various saturated fatty acyl-Coenzyme A (CoA) molecules were tested as substrates for the acylation reaction catalyzed by microsomal fractions from bivalves. nih.gov
The results showed that long-chain acyl-CoAs, including hexadecanoyl (C16) and octadecanoyl (C18), resulted in high yields of the acylated product. nih.gov Crucially, when an azide unit was incorporated into these long carbon chains, the resulting acyl-CoAs still served as effective substrates, producing the corresponding azido-acyl DTX3 with yields comparable to the natural substrates. nih.gov This finding is significant because the incorporated azide group can be conjugated with fluorescent reagents, enabling the development of novel, sensitive assays for detecting the activity of the OA-transforming enzyme without relying on mass spectrometry. nih.gov
Strategies for Bioconjugation and Imaging
The ultimate utility of incorporating this compound into biological systems lies in the subsequent bioconjugation step. mdpi.com The azide group is the linchpin for attaching a vast array of reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification, or drug molecules for targeted delivery. mdpi.comresearchgate.net The two primary bioorthogonal reactions used are the Staudinger ligation and azide-alkyne cycloadditions. mdpi.comnih.gov
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond under physiological conditions without the need for a catalyst. wikipedia.orgmdpi.com
Azide-Alkyne Cycloaddition: This is the most widely used "click" reaction. berkeley.edu It can be performed in two main ways:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient but requires a copper catalyst, which can be toxic to living cells. wikipedia.orgnih.gov However, new ligands have been developed to reduce this toxicity and accelerate the reaction, making it more suitable for in vivo applications. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry uses a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts rapidly with azides without a catalyst, making it ideal for live-cell imaging. wikipedia.orgiris-biotech.de
In the context of the azido mannosamine liposomes discussed earlier, once the cell surface is decorated with azides, a fluorescent probe conjugated to a cyclooctyne, such as DBCO-Cy5, is added. acs.orgresearchgate.net The DBCO moiety "clicks" onto the azide, covalently linking the Cy5 dye to the cell surface and allowing for visualization via fluorescence microscopy or quantification by flow cytometry. thno.orgacs.orgillinois.edu This strategy provides a powerful method for cell labeling, tracking, and imaging. researchgate.net
Computational and Spectroscopic Investigations for Mechanistic Elucidation
Density Functional Theory (DFT) Studies of Azide (B81097) Reactivity
Density Functional Theory (DFT) has become a important tool for probing the electronic structure and reactivity of acyl azides, providing insights into the energetic barriers and preferred pathways of their reactions. researchgate.net Studies on various acyl azides, which serve as models for octadecanoyl azide, reveal key details about the Curtius rearrangement, a hallmark reaction of this class of compounds. nih.govnih.gov
DFT calculations, often using functionals like B3LYP, are employed to determine the activation energies for the rearrangement. nih.gov For instance, investigations into compounds like acetyl azide and pivaloyl azide show gas-phase activation barriers of approximately 26-28 kcal/mol. nih.gov These calculations help to quantify the energy required to initiate the transformation of the acyl azide into an isocyanate, which involves the extrusion of molecular nitrogen. researchgate.net
Furthermore, DFT studies have been instrumental in understanding the influence of catalysts on acyl azide reactivity. The thermal Curtius rearrangement of benzoyl azide in the presence of Lewis acids such as BF₃ and AlCl₃ has been modeled, showing the formation of stable complexes that alter the reaction's potential energy surface. researchgate.net Similarly, DFT calculations have shed light on palladium-catalyzed carbonylation reactions of acyl azides, suggesting the formation of a five-membered palladacycle as a key intermediate. nih.govsci-hub.se These computational findings provide a framework for predicting how this compound might behave under similar catalytic conditions.
Table 1: Calculated Gas-Phase Activation Barriers for Curtius Rearrangement of Various Acyl Azides (Illustrative)
| Compound | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
| Acetyl Azide | B3LYP/6-311+G(d,p) | 27.6 | nih.gov |
| Acetyl Azide | CCSD(T)/6-311+G(d,p) | 26.3 | nih.gov |
| Pivaloyl Azide | B3LYP/6-311+G(d,p) | 27.4 | nih.gov |
| Phenyl Azide | B3LYP/6-311+G(d,p) | 30.0 | nih.gov |
This table presents data from model compounds to illustrate the typical energy barriers expected for the Curtius rearrangement, which would be similar for this compound.
Computational Modeling of Reaction Pathways and Transition States
A central question in the study of acyl azide decomposition is whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a discrete acyl nitrene intermediate. researchgate.net Computational modeling has provided strong evidence regarding this question.
Intrinsic Reaction Coordinate (IRC) analyses, a computational technique used to map a reaction pathway from the transition state to the reactants and products, strongly support a concerted mechanism for the thermal Curtius rearrangement. nih.gov These studies indicate that the migration of the alkyl group and the expulsion of dinitrogen (N₂) occur simultaneously, avoiding the formation of a high-energy, free nitrene intermediate. nih.gov This concerted pathway is found to be energetically preferred over the stepwise loss of N₂ to form a nitrene. researchgate.netnih.gov
The transition state for the concerted rearrangement has a specific geometry where the R-C-N-N₂ atoms are arranged in a non-linear fashion, with the migrating group (the heptadecyl chain in the case of this compound) positioned to interact with the terminal nitrogen as the N-N₂ bond breaks. Computational studies on model systems provide detailed information on bond lengths and angles at this critical point on the potential energy surface.
In contrast to thermal reactions, photo-induced rearrangements may follow different pathways. researchgate.net Computational investigations into the photochemistry of compounds like chlorodifluoroacetyl azide have been performed using advanced methods like MS-CASPT2//CASSCF to explore the mechanism, which can be more complex than the thermal counterpart. researchgate.net
Spectroscopic Analysis for Mechanistic Insights into this compound Transformations
Spectroscopic techniques are essential for identifying this compound and for monitoring its transformations in real-time, providing experimental data that complements computational findings.
Fourier-Transform Infrared (FTIR) Spectroscopy is one of the most direct methods for confirming the presence of the azide functional group. Acyl azides exhibit a strong, characteristic asymmetric stretching vibration (νₐₛ(N=N=N)) in the infrared spectrum, typically appearing around 2100-2140 cm⁻¹. chemrxiv.org This peak is an unambiguous marker for the azide. During a reaction such as the Curtius rearrangement, the disappearance of this azide band and the concurrent appearance of a strong isocyanate (–N=C=O) band at approximately 2250-2280 cm⁻¹ can be monitored to follow the reaction progress. researchgate.net
These spectroscopic methods, when combined, allow for the qualitative identification and quantitative analysis of this compound and its reaction products, providing the experimental validation necessary to support and refine the mechanistic models developed through computational studies. chemrxiv.org
Table 2: Key Spectroscopic Data for the Acyl Azide Functional Group
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Application |
| FTIR Spectroscopy | Asymmetric N₃ stretch | ~2100-2140 cm⁻¹ | Identification of azide, monitoring its consumption |
| FTIR Spectroscopy | Isocyanate (NCO) stretch | ~2250-2280 cm⁻¹ | Identification of Curtius rearrangement product |
| ¹⁴N NMR Spectroscopy | Covalent azide signals | Varies | Direct characterization of the azide nitrogen environment |
| ¹H NMR Spectroscopy | Kinetic analysis | Varies | Monitoring reaction progress and determining rate constants |
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Catalytic Systems for Azide (B81097) Transformations
The azide group is a cornerstone of powerful synthetic transformations, and the development of new catalytic systems is paramount to expanding its utility. Future research will likely focus on creating more efficient, selective, and sustainable catalysts for reactions involving long-chain acyl azides like octadecanoyl azide.
Key research directions include:
Photocatalysis: Visible-light-induced photochemistry presents a green alternative to traditional thermal methods. researchgate.net Research into photocatalytic systems that can mediate the transformation of this compound, such as its conversion to an isocyanate via Curtius rearrangement or its participation in C-H amination reactions, could lead to novel, energy-efficient synthetic routes. researchgate.net
Advanced Metal Catalysis: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-established, there is room for innovation. nih.gov The exploration of novel metal catalysts, such as those based on nickel or ruthenium, could unlock new reaction pathways and selectivities. researchgate.netrsc.org For instance, nickel catalysts have been shown to promote intramolecular azide-alkyne cycloadditions, a strategy that could be adapted for this compound derivatives. researchgate.net Mixed Cu(I)/Cu(II) systems supported on novel materials like magnetic graphene oxide also offer promising avenues for efficient azidation reactions. researchgate.net
Bio-inspired Catalysis: Mimicking enzymatic processes can lead to highly selective catalysts. The development of catalysts that operate in aqueous environments under mild conditions, inspired by enzymes like amine oxidases, could enable the use of this compound in biological or biomimetic systems. researchgate.net
Mechanistic-Driven Design: A deeper understanding of reaction mechanisms is crucial for catalyst design. nih.gov Detailed investigations, combining experimental techniques with computational studies like Density Functional Theory (DFT), can elucidate the roles of intermediates and transition states in azide transformations. nih.govnottingham.ac.uk This knowledge can guide the rational design of catalysts with enhanced activity and selectivity for specific applications.
A summary of potential catalytic systems for future exploration is presented in Table 1.
Table 1: Emerging Catalytic Systems for this compound Transformations
| Catalytic System | Potential Transformation | Advantages | Research Focus |
|---|---|---|---|
| Visible-Light Photocatalysts | Curtius Rearrangement, C-H Amination | Energy-efficient, mild conditions, green chemistry | Developing sensitizers for long-wavelength light, improving quantum yields. |
| Nickel (Ni) Complexes | Intramolecular Cycloadditions | Novel reactivity, alternative to copper | Ligand design for enhanced stability and selectivity. |
| Ruthenium (Ru) Nanoparticles | Hydrogenation/Reduction to Amines | High efficiency, applications in biofuel synthesis | Control of nanoparticle size and support interactions. rsc.org |
| Supported Cu(I)/Cu(II) | Azidation, Click Chemistry | Catalyst recyclability, enhanced stability | Development of novel support materials (e.g., graphene). researchgate.net |
Integration of this compound Chemistry in Supramolecular Assemblies
Supramolecular chemistry, which focuses on non-covalent interactions to build complex, functional architectures, offers a rich field for the application of this compound. The amphiphilic nature of this molecule—a long, hydrophobic alkyl tail and a polar, reactive azide head—makes it an ideal building block for self-assembling systems.
Future interdisciplinary opportunities include:
Functional Monolayers and Films: The photochemistry of this compound in monolayers on water has been demonstrated, showing its conversion to an intermediate isocyanate which then forms various products. cdnsciencepub.com Future work could focus on controlling this reactivity to create patterned or functionalized surfaces. By spreading this compound on a substrate and selectively irradiating it, one could create regions with different chemical functionalities for applications in sensing or microfabrication.
Reactive Vesicles and Micelles: In aqueous media, this compound and its derivatives can self-assemble into vesicles or micelles. These supramolecular structures can serve as nanoreactors or delivery systems. The azide groups on the surface can be used as chemical handles to "click" targeting ligands, imaging agents, or other functional molecules using strain-promoted or copper-catalyzed cycloaddition reactions. nih.gov
Stimuli-Responsive Materials: The azide group can be triggered to react by stimuli such as light or heat. cdnsciencepub.com Integrating this compound into larger supramolecular structures, like gels or liquid crystals, could lead to materials that change their properties (e.g., phase, color, or solubility) in response to a specific trigger. This could be exploited for creating smart materials for controlled release or sensing applications.
Host-Guest Chemistry: The long octadecanoyl chain can participate in hydrophobic interactions within the cavities of host molecules like cyclodextrins or acyclic cucurbiturils. nih.gov This could be used to protect the reactive azide group, enhance its solubility, or control its presentation for a specific chemical reaction. The recognition event itself could be harnessed for sensing applications through changes in fluorescence or other spectroscopic signals. nih.gov
Advancements in Bio-based Material Development Utilizing this compound Precursors
The imperative to develop sustainable materials from renewable resources places this compound in a strategic position, as its precursor, stearic acid, can be sourced from plant and animal fats. ieabioenergy.comarkema.com The azide functionality provides a versatile chemical handle for polymerization and modification of bio-based polymers.
Promising areas for advancement are:
Bio-based Polyurethanes and Polyamides: Research has shown that derivatives of this compound can be synthesized from methyl oleate (B1233923) and used as AB-type monomers for the production of nonisocyanate polyurethanes. researchgate.net The thermal rearrangement of the acyl azide to an isocyanate intermediate is a key step in this polymerization. researchgate.netresearchgate.net This approach avoids the use of toxic phosgene (B1210022) and can be extended to create a new generation of bio-based polymers with tailored properties.
Surface Modification of Natural Polymers: Natural polymers like cellulose (B213188) and chitin (B13524) possess surfaces rich in hydroxyl groups. These can be chemically modified to introduce azide functionalities. acs.org A more direct approach involves using this compound to modify these surfaces, imparting hydrophobicity and creating a reactive layer for further functionalization. For example, treating cellulose paper or nanowhiskers with this compound could produce water-repellent, biodegradable packaging materials or reinforced composites. acs.orgmdpi.com
Renewable Polymer Additives: The long alkyl chain of this compound makes it compatible with many polymer matrices. It could be explored as a bio-based additive that can be covalently linked into a polymer network post-processing, acting as a plasticizer or compatibilizer that is permanently fixed, reducing leaching.
A summary of research findings in bio-based material development is presented in Table 2.
Table 2: Research Findings on Acyl Azides in Bio-based Material Synthesis
| Research Area | Finding | Precursor Source | Potential Application | Reference |
|---|---|---|---|---|
| Nonisocyanate Polyurethanes | Hydroxy methoxy (B1213986) this compound (HMODAz) used as an AB-type monomer for polymerization. | Methyl Oleate | Bio-based foams, elastomers, coatings | researchgate.net |
| Bio-based Polyimides | Acyl azide intermediates formed via Curtius rearrangement used in diamine synthesis. | Vanillin | High-performance films, electronics | researchgate.net |
Development of Advanced Analytical Techniques for Azide-mediated Processes
The transient nature of intermediates in azide reactions necessitates the use and development of sophisticated analytical methods to monitor these processes and characterize the resulting products.
Future efforts should focus on:
In-situ Spectroscopic Monitoring: Techniques that can monitor reactions in real-time are invaluable. For azide transformations, this includes Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the characteristic azide stretch (~2140 cm⁻¹) and the appearance of intermediates like isocyanates (~2270 cm⁻¹). cdnsciencepub.comresearchgate.net Time-resolved UV-Vis spectroscopy can also be used to detect and characterize transient intermediates, as demonstrated in the study of H2S-mediated azide reduction where an anionic azidothiol intermediate was observed. nih.gov
Advanced Mass Spectrometry: Mass spectrometry (MS) is crucial for identifying products and intermediates in complex reaction mixtures. cdnsciencepub.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful for analyzing the large, non-volatile molecules often produced in polymerization or supramolecular assembly. Coupling MS with liquid chromatography (LC-MS) allows for the separation and identification of components in complex product mixtures.
Computational and Theoretical Chemistry: Computational tools like DFT are becoming indispensable for understanding reaction mechanisms at a molecular level. nih.govnottingham.ac.uk They can be used to calculate the energies of intermediates and transition states, predict reaction pathways, and interpret spectroscopic data. Combining experimental results with computational analysis provides a powerful, synergistic approach to studying complex azide-mediated processes.
Specialized NMR Techniques: While standard ¹H and ¹³C NMR are routine, specialized NMR techniques can provide deeper insights. For example, hyperpolarized ¹⁵N NMR can offer enhanced sensitivity for studying the electronic environment of the three distinct nitrogen atoms within the azide group, providing valuable data on bonding and reactivity. nottingham.ac.uk
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing octadecanoyl azide with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves reacting octadecanoyl chloride with sodium azide under anhydrous conditions. Key steps include rigorous temperature control (0–5°C), inert atmosphere (N₂/Ar), and purification via recrystallization from non-polar solvents. Reproducibility requires documenting reagent stoichiometry, solvent quality, and reaction duration. Detailed procedural logs (e.g., stirring rate, drying methods) should align with standardized reporting frameworks for chemical synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) is essential for identifying the azide group (sharp peak near 2100–2200 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) confirms alkyl chain integrity, while mass spectrometry (HRMS) verifies molecular weight. Cross-validation with reference spectra from databases like NIST Chemistry WebBook ensures accuracy. Report signal-to-noise ratios and baseline corrections to highlight data reliability .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its potential explosivity under shock or heat, storage at low temperatures (<0°C) in flame-resistant cabinets is mandatory. Conduct small-scale reactions (<1 g) in fume hoods with blast shields. Emergency protocols should align with GHS guidelines, including spill containment with sand or vermiculite. Regular training on Material Safety Data Sheets (MSDS) and hazard assessments (e.g., compatibility with metal catalysts) is advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across studies?
- Methodological Answer : Divergences often arise from variations in heating rates, sample purity, or analytical methods (e.g., DSC vs. TGA). To reconcile
- Replicate experiments using identical instrumentation and calibration standards.
- Compare decomposition onset temperatures under controlled atmospheres (e.g., N₂ vs. air).
- Perform statistical meta-analysis of published datasets, accounting for outliers via Grubbs’ test .
Q. What strategies optimize reaction yields when using this compound in multi-step syntheses (e.g., Staudinger ligation)?
- Methodological Answer : Yield optimization requires:
- Pre-activation : Pre-forming intermediates (e.g., triphenylphosphine iminoboranes) to minimize azide decomposition.
- Solvent selection : Use aprotic solvents (THF, DMF) to stabilize reactive intermediates.
- Real-time monitoring : Employ inline FT-IR or Raman spectroscopy to track azide consumption. Report yields with error margins from triplicate trials .
Q. How does solvent polarity influence the decomposition kinetics of this compound, and what mechanistic insights can be derived?
- Methodological Answer : Polar solvents (e.g., DMSO) accelerate decomposition via solvation of transition states. Kinetic studies using UV-Vis spectroscopy (tracking N₂ evolution) under varying dielectric constants (ε) can model Arrhenius parameters. Compare solvent effects with Kamlet-Taft parameters to distinguish dipolar vs. H-bonding interactions. Computational DFT simulations (e.g., Gaussian) may validate proposed mechanisms .
Q. What computational methods best predict the reactivity of this compound derivatives in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for azide-alkyne cycloadditions. Focus on:
- Electrostatic potential maps : Identify electron-deficient regions prone to nucleophilic attack.
- Activation energy barriers : Compare computed vs. experimental ΔG‡ values.
- Solvent models : Incorporate PCM or SMD to simulate solvation effects. Validate predictions with kinetic isotope effect studies .
Data Presentation and Validation
Q. What analytical standards are recommended for quantifying this compound in complex mixtures (e.g., biological matrices)?
- Methodological Answer : Use isotope-labeled internal standards (e.g., ¹³C-octadecanoyl azide) for LC-MS/MS quantification. Calibration curves should span 3–4 orders of magnitude, with R² > 0.995. For GC-MS, derivatize azides with trimethylsilyl reagents to enhance volatility. Validate limits of detection (LOD) using signal-to-noise ratios ≥ 3:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
